

3-Fluorobenzene-1,2-diamine IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444

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An In-Depth Technical Guide to **3-Fluorobenzene-1,2-diamine**: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Introduction

3-Fluorobenzene-1,2-diamine is a fluorinated aromatic amine that serves as a pivotal building block in modern medicinal chemistry and materials science. Its strategic importance lies in the unique combination of the ortho-diamine functionality, which is a precursor to a multitude of heterocyclic scaffolds, and the fluorine substituent, which can profoundly modulate the physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and applications, with a focus on its role in the synthesis of pharmaceutically relevant compounds.

Nomenclature and Chemical Identifiers

The unambiguous identification of chemical entities is fundamental for research and regulatory purposes.

- IUPAC Name: **3-fluorobenzene-1,2-diamine**[\[1\]](#)[\[2\]](#)
- CAS Number: 18645-88-0[\[1\]](#)[\[3\]](#)[\[4\]](#)

- **Synonyms:** A variety of synonyms are used in literature and commercial listings, including 3-Fluoro-1,2-phenylenediamine, 1,2-Diamino-3-fluorobenzene, 3-Fluoro-o-phenylenediamine, and 2-Amino-3-fluoroaniline[1][5].

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of **3-Fluorobenzene-1,2-diamine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ FN ₂	[1][3][4]
Molecular Weight	126.13 g/mol	[1][3]
Appearance	Brown to black solid or semi-solid	[6]
Melting Point	40.9 - 42.2 °C	[3]
Boiling Point	242.0 ± 20.0 °C at 760 mmHg	[3]
Flash Point	105.6 ± 12.5 °C	[3]
Storage Conditions	Store at 0-8 °C in a dark place under an inert atmosphere.	[6]

Table 2: GHS Hazard and Safety Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	GHS07	Warning	H302: Harmful if swallowed. [1]
Skin Irritation	GHS07	Warning	H315: Causes skin irritation. [1]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation. [1]
STOT SE 3	GHS07	Warning	H335: May cause respiratory irritation. [1]

For detailed safety protocols, always consult the full Safety Data Sheet (SDS) provided by the supplier. General handling requires the use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#) All manipulations should be performed in a well-ventilated chemical fume hood.[\[8\]](#)

Synthesis of 3-Fluorobenzene-1,2-diamine

The laboratory-scale synthesis of **3-fluorobenzene-1,2-diamine** typically involves a multi-step sequence starting from a readily available precursor like 3-fluoroaniline. A common and logical pathway mirrors the synthesis of related fluorinated phenylenediamines and is designed to control the regioselectivity of the functional group introductions.[\[9\]](#)

The key challenge is the introduction of a second amino group (or its precursor) ortho to the existing one. This is typically achieved by first nitrating the aromatic ring and then reducing the nitro group.

- Protection and Nitration: Direct nitration of 3-fluoroaniline would be unselective and lead to oxidation. Therefore, the amino group is first protected as an acetanilide. This acetamido group is a moderately activating, ortho-, para-director. The fluorine atom is also an ortho-, para-director. The combined directing effects guide the incoming nitro group primarily to the position ortho to the amine and para to the fluorine, yielding N-(3-fluoro-2-nitrophenyl)acetamide.

- Deprotection: The acetyl protecting group is then removed via acid-catalyzed hydrolysis to yield 3-fluoro-2-nitroaniline.
- Reduction: The final step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.^[9] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl_2) in hydrochloric acid can be employed.

This sequence provides a reliable route to the target molecule with good overall yields.

Core Reactivity and Applications in Drug Development

The synthetic utility of **3-fluorobenzene-1,2-diamine** is anchored in the reactivity of the ortho-diamine moiety. This functional group is a classical precursor for the construction of various nitrogen-containing heterocyclic rings, which form the core of countless pharmaceutical agents.

Synthesis of Fluorinated Benzimidazoles

The most prominent application is the condensation reaction with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole scaffold. This reaction, known as the Phillips condensation, is a cornerstone of heterocyclic chemistry.

Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are found in blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic albendazole.

The incorporation of a fluorine atom from the **3-fluorobenzene-1,2-diamine** starting material can significantly enhance the therapeutic profile of the resulting benzimidazole by:

- Modulating Metabolic Stability: Blocking sites of oxidative metabolism.
- Increasing Binding Affinity: Through favorable interactions with enzyme active sites.
- Altering pKa: Influencing the ionization state and therefore solubility and cell permeability.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-2-phenyl-1H-benzo[d]imidazole

This protocol describes a representative one-pot synthesis of a 4-fluorobenzimidazole derivative from **3-fluorobenzene-1,2-diamine** and benzaldehyde, adapted from established green chemistry methodologies.[10]

Objective: To synthesize 4-fluoro-2-phenyl-1H-benzo[d]imidazole via the condensation of **3-fluorobenzene-1,2-diamine** with benzaldehyde.

Materials:

- **3-Fluorobenzene-1,2-diamine** (1.0 mmol, 126.1 mg)
- Benzaldehyde (1.0 mmol, 106.1 mg, 102 μ L)
- Ammonium chloride (NH_4Cl) (0.3 mmol, 16 mg)
- Ethanol (5 mL)
- Deionized water
- Ethyl acetate
- Hexane

Equipment:

- 50 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Thin-Layer Chromatography (TLC) plates (silica gel)

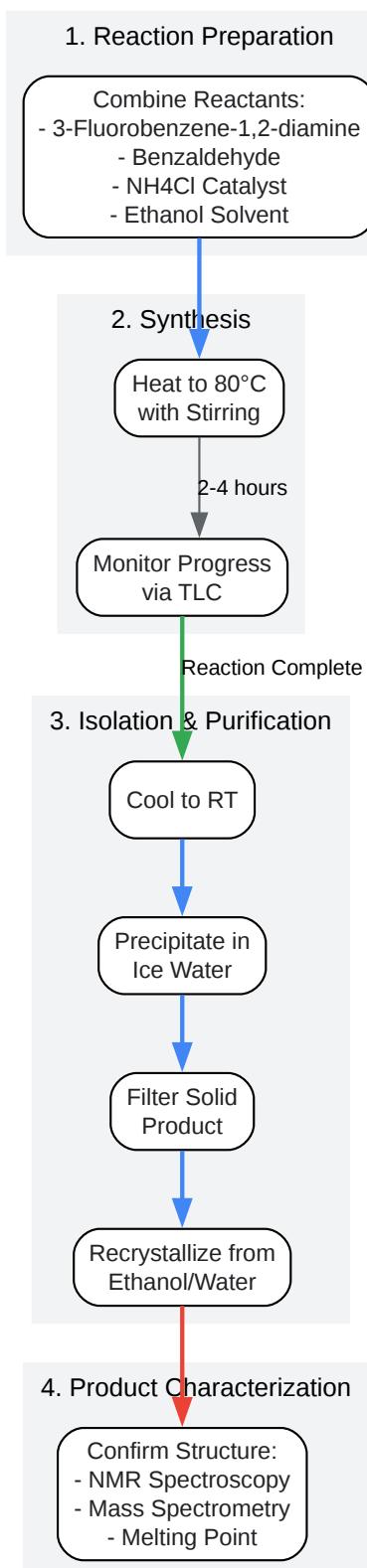
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: To the 50 mL round-bottom flask, add **3-fluorobenzene-1,2-diamine** (1.0 mmol), benzaldehyde (1.0 mmol), ammonium chloride (0.3 mmol), and ethanol (5 mL).
- Reaction Execution: Equip the flask with a reflux condenser and place it in the heating mantle on the magnetic stirrer. Heat the mixture to 80°C with vigorous stirring.
- Monitoring: Monitor the reaction progress using TLC (eluent: 30:70 ethyl acetate/hexane). [\[10\]](#) The reaction is typically complete within 2-4 hours.
- Work-up: Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 10 mL).
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-fluoro-2-phenyl-1H-benzo[d]imidazole as a solid.

Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for the synthesis of 4-fluoro-2-phenyl-1H-benzo[d]imidazole.

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Caption: Workflow for the synthesis of 4-fluoro-2-phenyl-1H-benzo[d]imidazole.

Conclusion

3-Fluorobenzene-1,2-diamine is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules. Its straightforward access to fluorinated heterocyclic systems, particularly benzimidazoles, makes it an indispensable tool for medicinal chemists aiming to fine-tune the properties of next-generation therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.

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